![molecular formula C12H17NO B1353784 (S)-3-(3-Methoxyphenyl)piperidine CAS No. 88784-37-6](/img/structure/B1353784.png)
(S)-3-(3-Methoxyphenyl)piperidine
Overview
Description
(S)-3-(3-Methoxyphenyl)piperidine, also known as (S)-(+)-3-PPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.
Scientific Research Applications
Analytical and Synthetic Methodologies
- A study detailed the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to (S)-3-(3-Methoxyphenyl)piperidine, showcasing the development of analytical techniques for their identification in biological matrices (De Paoli et al., 2013).
- Research on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines introduced methods for synthesizing 3-arylpiperidines, a category that includes (S)-3-(3-Methoxyphenyl)piperidine derivatives, highlighting advancements in pharmaceutical chemistry (Millet & Baudoin, 2015).
Biological Studies
- A significant application was identified in antimicrobial research, where a chemical compound showed selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, indicating potential utility in combating antibiotic resistance (Kim et al., 2011).
- In the context of receptor studies, derivatives of (S)-3-(3-Methoxyphenyl)piperidine were investigated for their affinity to the glutamate NMDA receptor, contributing to our understanding of psychotomimetic effects in humans (Roth et al., 2013).
Chemical Synthesis Processes
- The synthesis and structural characterization of various piperidines and piperazines related to (S)-3-(3-Methoxyphenyl)piperidine were explored, focusing on their potential as ligands for neurological receptors and their application in medicinal chemistry (Penjisevic et al., 2016).
properties
IUPAC Name |
(3S)-3-(3-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449616 | |
Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(3-Methoxyphenyl)piperidine | |
CAS RN |
88784-37-6 | |
Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.